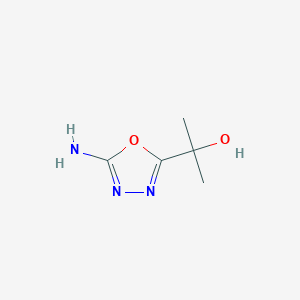
Bromuro de 2-(1-Adamantilo)isoquinolinio
Descripción general
Descripción
2-(1-Adamantyl)isoquinolinium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of an adamantyl group attached to the isoquinolinium core, which is a nitrogen-containing heterocyclic aromatic ring
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)isoquinolinium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
Adamantane Derivatives
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Isoquinoline Compounds
Isoquinoline compounds are frequently found in a large number of bioactive natural products and pharmaceutically important molecules. The synthesis of isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)isoquinolinium bromide typically involves the following steps:
Isoquinoline Derivative Formation: The starting material, isoquinoline, undergoes functionalization to introduce the adamantyl group.
Adamantyl Group Introduction: The adamantyl group is introduced through a reaction with 1-adamantyl bromide or a similar reagent.
Quaternization Reaction: The isoquinoline derivative is then subjected to a quaternization reaction with an alkylating agent, such as methyl iodide, to form the isoquinolinium bromide.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(1-Adamantyl)isoquinolinium bromide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and controlled reaction temperatures to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Adamantyl)isoquinolinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinolinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound.
Reduced Derivatives: Reduced forms of the isoquinolinium bromide.
Substitution Products: Substituted derivatives with different functional groups.
Comparación Con Compuestos Similares
2-(1-Adamantyl)isoquinolinium bromide is compared with other similar compounds, such as:
2-(1-Adamantyl)propan-2-ol: A structural analog with different functional groups.
2-(1-Adamantyl)-4-bromophenol: Another isoquinolinium derivative with bromine substitution.
2-(1-Adamantyl)ethanamine hydrochloride: A related compound with an amine group.
These compounds share the adamantyl group but differ in their core structures and functional groups, leading to variations in their properties and applications.
Propiedades
IUPAC Name |
2-(1-adamantyl)isoquinolin-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N.BrH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-6,13-16H,7-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNPCVWUDOYQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)


![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
![[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1527082.png)


![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)






